molecular formula C20H24N2O3 B5452496 (NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine

(NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine

Cat. No.: B5452496
M. Wt: 340.4 g/mol
InChI Key: OYGRPLURZDNYIE-RELWKKBWSA-N
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Description

(NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxyphenyl Groups: This step often involves electrophilic aromatic substitution reactions to attach methoxy groups to the phenyl rings.

    Formation of the Hydroxylamine Group: This can be done through the reaction of the piperidine derivative with hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4-methoxyphenyl)anthracene: Known for its use in phototransistors and other electronic applications.

    2,6-bis(4-methoxybenzylidene)cyclohexanone: Used in various chemical syntheses and industrial applications.

Uniqueness

(NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-13-18(22-23)12-19(14-4-8-16(24-2)9-5-14)21-20(13)15-6-10-17(25-3)11-7-15/h4-11,13,19-21,23H,12H2,1-3H3/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRPLURZDNYIE-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(CC1=NO)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1C(NC(C/C1=N\O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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